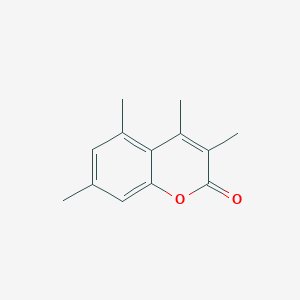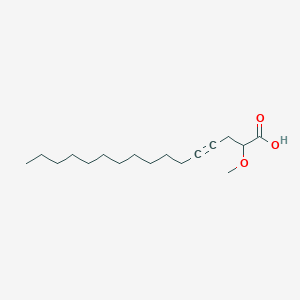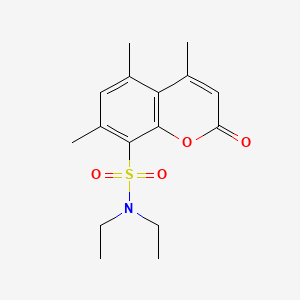
2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a fused benzene and pyran ring. This particular compound is notable for its sulfonamide group, which is a functional group commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzopyran core with sulfonyl chlorides in the presence of a base such as pyridine.
N,N-Diethylation: The final step involves the N,N-diethylation of the sulfonamide group, which can be achieved using diethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- involves its interaction with various molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-:
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Another coumarin derivative with methoxy groups at different positions.
Uniqueness
2H-1-Benzopyran-8-sulfonamide, N,N-diethyl-2-oxo-4,5,7-trimethyl- is unique due to its specific combination of functional groups, including the sulfonamide and N,N-diethyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
52415-48-2 |
|---|---|
Molecular Formula |
C16H21NO4S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N,N-diethyl-4,5,7-trimethyl-2-oxochromene-8-sulfonamide |
InChI |
InChI=1S/C16H21NO4S/c1-6-17(7-2)22(19,20)16-12(5)8-10(3)14-11(4)9-13(18)21-15(14)16/h8-9H,6-7H2,1-5H3 |
InChI Key |
VQDCCPHIGOSPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C2=C1OC(=O)C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


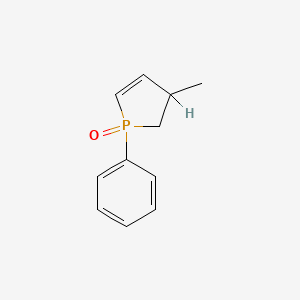

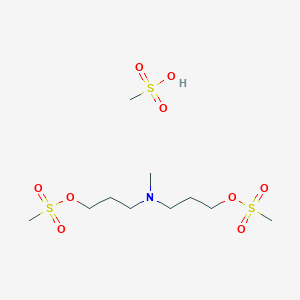
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)
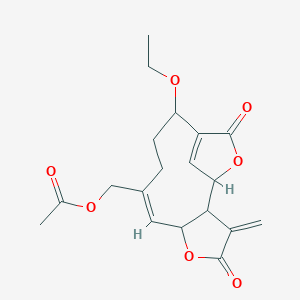
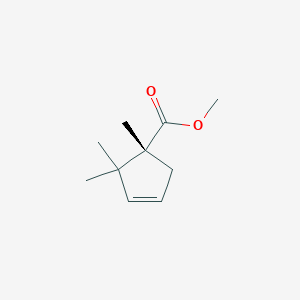

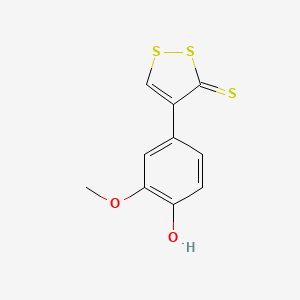
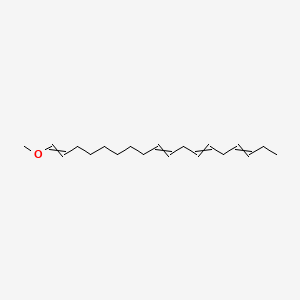


![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
